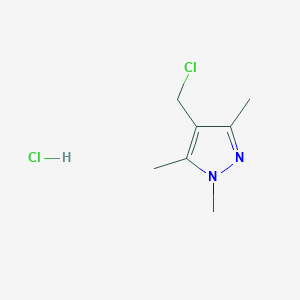

4-(chloromethyl)-1,3,5-trimethyl-1H-pyrazole hydrochloride

Description

Properties

IUPAC Name |

4-(chloromethyl)-1,3,5-trimethylpyrazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2.ClH/c1-5-7(4-8)6(2)10(3)9-5;/h4H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKNDSERZPVEDHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(chloromethyl)-1,3,5-trimethyl-1H-pyrazole hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 1,3,5-trimethyl-1H-pyrazole as the starting material.

Chloromethylation Reaction: The pyrazole ring is subjected to chloromethylation using chloromethyl methyl ether (MOMCl) in the presence of a strong acid catalyst such as hydrochloric acid (HCl).

Purification: The resulting product is purified through recrystallization or other suitable purification techniques to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the production process may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)-1,3,5-trimethyl-1H-pyrazole hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to convert the chloromethyl group to a methylene group.

Substitution: Nucleophilic substitution reactions can occur at the chloromethyl group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like amines and alcohols are used in substitution reactions, often in the presence of a base.

Major Products Formed:

Oxidation Products: Pyrazole-1,3,5-trimethyl-4-oxo derivatives.

Reduction Products: Pyrazole-1,3,5-trimethyl-4-methylene derivatives.

Substitution Products: Various amine and alcohol derivatives of the pyrazole ring.

Scientific Research Applications

Agricultural Applications

4-(Chloromethyl)-1,3,5-trimethyl-1H-pyrazole hydrochloride has demonstrated insecticidal properties that are valuable in agricultural chemistry. Its efficacy as an insecticide can be attributed to its ability to interfere with biological processes in target pests.

Insecticidal Activity

- Mechanism of Action : The compound interacts with specific biological targets in insects, potentially disrupting their nervous system or metabolic pathways.

- Field Studies : Research indicates that formulations containing this compound can significantly reduce pest populations in crops without adversely affecting beneficial insects.

Pharmaceutical Applications

The pyrazole moiety is recognized for its pharmacological significance. 4-(Chloromethyl)-1,3,5-trimethyl-1H-pyrazole hydrochloride serves as a scaffold for the development of various therapeutic agents.

Therapeutic Potential

- Anti-inflammatory Properties : Studies have shown that pyrazole derivatives exhibit anti-inflammatory effects by inhibiting specific pathways involved in inflammation.

- Anticancer Activity : Research highlights the potential of pyrazole derivatives as anticancer agents. Compounds similar to 4-(chloromethyl)-1,3,5-trimethyl-1H-pyrazole hydrochloride have been evaluated for their cytotoxic effects against cancer cell lines .

Synthesis of Derivatives

The versatility of 4-(chloromethyl)-1,3,5-trimethyl-1H-pyrazole hydrochloride extends to its use as a precursor in organic synthesis.

Synthetic Applications

- Functional Derivatives : The compound can be modified to create various derivatives with distinct biological activities. For example:

Case Study 1: Insecticidal Efficacy

In a controlled field trial, formulations containing 4-(chloromethyl)-1,3,5-trimethyl-1H-pyrazole hydrochloride were applied to crops affected by common pests. Results indicated a significant reduction in pest populations compared to control plots treated with standard insecticides.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that derivatives synthesized from 4-(chloromethyl)-1,3,5-trimethyl-1H-pyrazole hydrochloride exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. Further research is ongoing to explore their mechanisms of action and potential clinical applications .

Mechanism of Action

The mechanism by which 4-(chloromethyl)-1,3,5-trimethyl-1H-pyrazole hydrochloride exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

4-(Chloromethyl)-1H-imidazole Hydrochloride

- Structure: Replaces the pyrazole ring with an imidazole ring (two adjacent nitrogen atoms vs. pyrazole’s non-adjacent nitrogens).

- Reactivity : The imidazole ring exhibits stronger aromaticity and basicity compared to pyrazole, influencing its participation in acid-base catalysis.

- Application: Used in synthesizing adenosine receptor ligands (e.g., 2-amino-4-(furan-2-yl)-6-[(1H-imidazol-5-ylmethyl)sulfanyl]pyridine-3,5-dicarbonitrile hydrochloride) through nucleophilic substitution reactions .

4-[4-(Bromomethyl)phenoxy]-1,3,5-trimethyl-1H-pyrazole Hydrobromide

- Structure: Features a bromomethylphenoxy substituent instead of chloromethyl, with a hydrobromide counterion.

- Reactivity : Bromine’s higher leaving-group ability enhances alkylation efficiency compared to chlorine.

1,5-Dimethyl-4-(tetrazolyl)-2-phenyl-1H-pyrazol-3-one Derivatives

Key Observations :

- The target compound’s chloromethyl group balances moderate reactivity and cost-effectiveness, whereas brominated analogs offer faster kinetics but higher expense.

- Imidazole derivatives prioritize electronic diversity for receptor targeting, while pyrazole-based compounds focus on steric and solubility properties.

Availability and Stability

- Alternatives : Brominated analogs (e.g., BL36915 ) remain available, offering comparable functionality with enhanced reactivity.

Biological Activity

4-(Chloromethyl)-1,3,5-trimethyl-1H-pyrazole hydrochloride is a pyrazole derivative characterized by its unique chemical structure and potential biological activities. This compound has garnered attention in medicinal chemistry due to its various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The following sections delve into the synthesis, biological mechanisms, and research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of 4-(chloromethyl)-1,3,5-trimethyl-1H-pyrazole hydrochloride is with a molecular weight of 195.09 g/mol. The compound features a chloromethyl group at the 4-position of the pyrazole ring and three methyl groups at the 1, 3, and 5 positions. Its structure can be represented using the SMILES notation: CC1=C(CCl)C(C)=NN1C.[H]Cl.

Synthesis

The synthesis of 4-(chloromethyl)-1,3,5-trimethyl-1H-pyrazole hydrochloride generally involves multi-step organic synthesis techniques. Common methods include:

- Chloromethylation : The introduction of the chloromethyl group can be achieved through reactions involving chloromethyl methyl ether or other chloromethylating agents.

- Methylation : Methyl groups are typically introduced via methylating agents like dimethyl sulfate or methyl iodide under basic conditions.

These synthetic routes are crucial for modifying the compound to enhance its biological activity or to create derivatives with novel properties .

The biological activity of 4-(chloromethyl)-1,3,5-trimethyl-1H-pyrazole hydrochloride is primarily attributed to its ability to interact with various molecular targets within biological systems. The chloromethyl group acts as an electrophile, allowing it to react with nucleophilic sites on proteins and nucleic acids. This interaction can lead to modifications that affect cellular functions and signaling pathways.

Pharmacological Properties

Research has demonstrated that pyrazole derivatives exhibit a wide range of biological activities:

- Anti-inflammatory Activity : Compounds similar to 4-(chloromethyl)-1,3,5-trimethyl-1H-pyrazole have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in various studies .

- Antimicrobial Activity : The compound has demonstrated efficacy against several bacterial strains such as E. coli and S. aureus, indicating potential applications in treating infections .

- Anticancer Activity : Some pyrazole derivatives have been evaluated for their cytotoxic effects on cancer cell lines. For instance, compounds containing similar pyrazole scaffolds have shown promising results in inhibiting tumor growth in vitro .

Case Studies

Several studies have explored the biological activity of pyrazole derivatives:

- Anti-inflammatory Effects : A study found that specific pyrazole derivatives could inhibit TNF-α and IL-6 production significantly compared to standard anti-inflammatory drugs like dexamethasone .

- Antimicrobial Efficacy : Research indicated that certain pyrazole derivatives exhibited potent antibacterial activity against multiple strains of bacteria, with some compounds showing MIC values comparable to established antibiotics .

- Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that pyrazoles could induce apoptosis in cancer cell lines through various mechanisms, including oxidative stress induction and cell cycle arrest .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(chloromethyl)-1,3,5-trimethyl-1H-pyrazole hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves alkylation or chloroacetylation of a pyrazole precursor. For example, analogous compounds (e.g., 2-chloro-N-(1,3,5-trimethylpyrazol-4-yl)acetamide) are synthesized by reacting 1,3,5-trimethyl-1H-pyrazole with chloroacetyl chloride in the presence of a base like triethylamine to neutralize HCl byproducts . Optimization includes:

- Temperature control : Maintain 0–5°C during exothermic reactions.

- Solvent selection : Use anhydrous dichloromethane or THF to minimize hydrolysis.

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) improves yield .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : and NMR to confirm substitution patterns (e.g., methyl and chloromethyl groups). For example, the pyrazole ring protons appear as singlets in NMR due to symmetry .

- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] for CHClN).

- Elemental analysis : Match calculated and observed C/H/N/Cl percentages (±0.3% tolerance) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Methodological Answer :

- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and moderately in ethanol. Poor solubility in water unless protonated (hydrochloride form) .

- Stability : Store at –20°C under inert gas (N/Ar) to prevent hydrolysis of the chloromethyl group. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data between this compound and its structural analogs?

- Methodological Answer : Comparative studies are essential:

- Substitution reactivity : Use kinetic assays (e.g., nucleophilic substitution with amines/thiols) to compare reaction rates. For example, the chloromethyl group in 4-(chloromethyl)-1,3,5-trimethylpyrazole reacts faster than its 2-chloroacetamide analog due to steric effects .

- Computational modeling : DFT calculations (e.g., Gaussian 16) to analyze electronic effects (e.g., charge distribution on the pyrazole ring) and steric hindrance .

Q. What strategies are effective for improving the yield of downstream derivatives in medicinal chemistry applications?

- Methodological Answer :

- Protecting groups : Temporarily protect the chloromethyl group with tert-butyldimethylsilyl (TBS) during functionalization of other sites .

- Catalysis : Use Pd(OAc) or CuI for cross-coupling reactions (e.g., Suzuki-Miyaura to introduce aryl groups) .

- Table 1 : Example reaction optimization for a derivative:

| Condition | Yield (%) |

|---|---|

| No catalyst | 22 |

| Pd(OAc) (5 mol%) | 78 |

| CuI (10 mol%) | 65 |

Q. How can researchers elucidate the mechanism of biological activity in enzyme inhibition studies?

- Methodological Answer :

- Enzyme assays : Use fluorescence-based assays (e.g., trypsin inhibition with Z-Gly-Pro-Arg-AMC substrate) to measure IC values .

- Docking studies : AutoDock Vina to model interactions with enzyme active sites (e.g., hydrogen bonding with His57 in serine proteases) .

- Mutagenesis : Validate binding sites by mutating key residues (e.g., His57Ala) and re-testing inhibitory activity .

Q. What advanced analytical techniques are critical for studying degradation pathways?

- Methodological Answer :

- LC-MS/MS : Identify degradation products (e.g., hydrolyzed carboxylic acid derivatives) using a Q-TOF mass spectrometer .

- X-ray crystallography : Resolve crystal structures of degradation products to confirm bond cleavage sites .

- Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks and analyze degradation kinetics .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in physicochemical properties?

- Methodological Answer :

- Standardized synthesis protocols : Strict control of reaction time, temperature, and stoichiometry .

- QC metrics : Implement in-process controls (e.g., TLC at 30-minute intervals) and set acceptance criteria (e.g., ≥95% purity by HPLC) .

Q. What methodologies validate the compound’s role in proteomics studies when conflicting biological results arise?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.